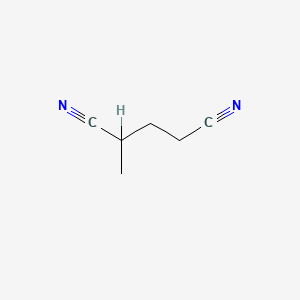

2-Methylglutaronitrile

Übersicht

Beschreibung

2-Methylglutaronitrile (MGN; CAS 4553-62-2) is an aliphatic dinitrile with the molecular formula C₆H₈N₂. It is a colorless liquid with a boiling point of 130–132°C, soluble in organic solvents like ethanol and ether . Industrially, MGN is a byproduct of Nylon 6,6 synthesis, generated during the hydrocyanation of butadiene . Its valorization has gained attention in green chemistry, particularly in producing PolarClean®, a biodegradable solvent , and as a precursor for pharmaceuticals like vitamin B3 (nicotinamide) .

Vorbereitungsmethoden

Hydrocyanation of 1,3-Butadiene (DuPont Process)

The DuPont process, a cornerstone of industrial 2-MGN production, involves sequential hydrocyanation of 1,3-butadiene using nickel-phosphine catalysts. This method yields 2-MGN as a byproduct alongside adiponitrile (AdN), a nylon precursor .

Reaction Mechanism and Conditions

-

Step 1 : Initial hydrocyanation of 1,3-butadiene with hydrogen cyanide (HCN) forms 3-pentenenitrile isomers .

-

Step 2 : Isomerization of 3-pentenenitrile to 4-pentenenitrile using Lewis acids (e.g., ZnCl₂) .

-

Step 3 : Second hydrocyanation produces a dinitrile mixture (2-MGN, AdN, 2-ethylsuccinonitrile) .

Key Parameters :

Industrial Refinement

Post-reaction distillation separates 2-MGN (bp 269–271°C) from AdN (bp 295°C) and other byproducts . Typical purity exceeds 86% after fractional distillation .

Nickel-Catalyzed Regiodivergent Hydrocyanation

A 2024 breakthrough enabled single-step, ligand-controlled synthesis of 2-MGN or AdN from 1,3-butadiene .

Ligand Design and Selectivity

Bidentate phosphite ligands with tunable steric bulk direct regioselectivity:

-

Linear Selectivity (AdN) : Ligands with narrow coordination spaces favor anti-Markovnikov addition.

-

Branched Selectivity (2-MGN) : Bulky ligands promote Markovnikov pathways .

Performance Metrics :

| Ligand Type | 2-MGN Yield | AdN Yield | Selectivity (%) |

|---|---|---|---|

| P(OPh)₃ | 12% | 78% | 90 (AdN) |

| Bulky Diphosphite | 89% | <5% | 95 (2-MGN) |

Advantages Over Traditional Methods

-

Single-Step Process : Eliminates isomerization and secondary hydrocyanation steps .

-

Reduced Byproducts : 2-MGN purity reaches 95% without distillation .

-

Catalyst Efficiency : Turnover numbers (TON) exceed 10⁴, minimizing nickel waste .

Alternative Synthetic Routes

Acrylonitrile Dimerization

While acrylonitrile dimerization primarily yields 2-methyleneglutaronitrile, hydrogenation or isomerization can produce 2-MGN:

Limitations :

Reductive Hydrocyanation of Cyclic Ketones

Experimental approaches involve reductive hydrocyanation of cyclopentanone derivatives, though yields remain low (<30%) .

Comparative Analysis of Methods

| Method | Scale | 2-MGN Purity | Energy Intensity | Byproduct Management |

|---|---|---|---|---|

| DuPont Process | Industrial | 86–90% | High | Complex distillation |

| Regiodivergent Ni | Pilot | 95% | Moderate | Minimal |

| Acrylonitrile Dimer. | Lab-scale | 70–84% | Low | Polymer removal |

Analyse Chemischer Reaktionen

Hydrogenation

2-Methylglutaronitrile can undergo hydrogenation, a chemical reaction involving the addition of hydrogen. In the presence of a Raney cobalt catalyst and ethanol, this compound can be hydrogenated at 15 bar and 100°C to produce 2-methylpentane-1,5-diamine.

Hydrogenation of 2-methylene glutaronitrile, a related compound, in the presence of palladium on carbon, results in the addition of hydrogen to the double bond, yielding this compound . Further hydrogenation of the nitrile groups requires more stringent conditions, such as the presence of ammonia or amines, to prevent the formation of secondary amines. This subsequent hydrogenation step, when performed with a Raney-cobalt catalyst, produces 2-methyl-1,5-pentanediamine in 80% yield . An improved process for selectively obtaining 2-methylpentanediamine involves liquid-phase hydrogenation of this compound in the presence of a Raney nickel-based catalyst in a basic, non-ammoniacal medium at a temperature between 40 and 150°C and under a total pressure of less than 40 bars .

Ammonoxidation

Ammonoxidation involves the reaction of a compound with ammonia and oxygen, typically in the presence of a catalyst and this compound can be converted into 3-Cyanopyridine (nicotinonitrile) via ammonoxidation. When 3-methylpyridine is subjected to ammonoxidation on transition metal contacts, it yields 3-cyanopyridine (nicotinonitrile) with a 95% yield.

Hydrolysis

Hydrolysis is a chemical reaction in which water is used to break down a compound. This compound can be hydrolyzed to form 4-cyanopentanoic acid, a reaction catalyzed by nitrilase. The hydrolysis of both nitrile groups of this compound using, for example, a 20% sodium hydroxide solution at 50 °C, followed by acidification, produces 2-methylglutaric acid .

Reductive Hydrolysis

Reductive hydrolysis of nitriles, including this compound, can be achieved using a transition metal complex catalyst . This process involves contacting the nitrile with gaseous hydrogen and water in the presence of the catalyst, followed by agitation to form an alcohol . The reaction conditions, including the amount of water and the choice of solvent, can influence the selectivity towards alcohols versus amines .

Reaction with Hydrogen Cyanide

This compound is produced via the reaction of a mixture of pentenenitriles with hydrogen cyanide . The mixture of monoolefinic C5 mononitriles is isomerized to 3- and 4-pentenenitrile with a hydrocyanation catalyst and a Lewis acid (such as ). Reacting this mixture with hydrogen cyanide yields a mixture of dinitriles including this compound, adiponitrile and 2-ethylbutanedinitrile .

Conversion to 3-Methylpyridine

This compound can be used to produce 3-methylpyridine by contacting it with hydrogen gas over a supported solid catalyst . The reaction is typically carried out at temperatures between 250 and 320°C, with near-atmospheric pressures and contact times of 0.1 to 20 seconds . The molar ratio of hydrogen to this compound is generally between 2 and 100 .

Hydrocyanation

In the synthesis of this compound, hydrocyanation plays a vital role. Starting with 1,3-butadiene, a mixture of pentenenitriles is obtained through hydrocyanation using a nickel(0)-phosphine catalyst. This mixture mainly contains trans-3-pentenenitrile along with isomers like 2-methyl-2-butenenitrile, 4-pentenenitrile, and 2-pentenenitrile .

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Methylglutaronitrile

This compound, a compound with the molecular formula , is an organic nitrile that has garnered attention in various scientific fields due to its versatile applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by detailed data tables and case studies.

Basic Properties

- Molecular Formula:

- Molecular Weight: 108.14 g/mol

- Physical State: Amber liquid

- Boiling Point: 263 °C

- Density: 0.9548 g/cm³

Chemistry

This compound serves as a precursor for the synthesis of various nitrogen-containing compounds:

- 3-Methylpyridine (β-picoline): Obtained through partial hydrogenation.

- 3-Methylpiperidine: Synthesized from this compound, highlighting its importance in organic synthesis.

Biology

The hydrolysis product of this compound, 4-cyanopentanoic acid, is significant in biochemical studies. It interacts with enzymes such as nitrilase, influencing cellular metabolism and gene expression. This interaction underscores its potential in metabolic engineering and synthetic biology.

Medicine

In medicinal chemistry, derivatives of this compound are crucial:

- 3-Cyanopyridine (nicotinonitrile): A precursor for nicotinamide (vitamin B3), essential for various biological functions .

- The compound's role in synthesizing compounds related to vitamin B3 emphasizes its importance in nutritional biochemistry.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Green Solvents: Used in manufacturing dimethyl-2-methylglutarate and methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, contributing to environmentally friendly chemical processes.

- Adiponitrile Synthesis: It plays a role in the large-scale production of adiponitrile, a key intermediate in nylon production .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Precursor for nitrogen compounds | Produces 3-methylpyridine and piperidine |

| Biology | Biochemical studies | Hydrolysis product influences cellular metabolism |

| Medicine | Vitamin B3 precursor | Essential for metabolic functions |

| Industry | Production of green solvents | Contributes to eco-friendly chemical processes |

| Industrial Synthesis | Adiponitrile production | Key intermediate in nylon manufacturing |

Case Study 1: Hydrolysis and Enzymatic Interaction

A study demonstrated that the hydrolysis of this compound by nitrilase leads to significant changes in cellular metabolism. The resulting 4-cyanopentanoic acid was shown to enhance metabolic pathways related to energy production in microbial systems. This finding has implications for bioengineering applications aimed at optimizing microbial production systems.

Case Study 2: Synthesis of Nicotinamide

Research highlighted the efficiency of synthesizing nicotinamide from 3-cyanopyridine derived from this compound. This process illustrated a streamlined pathway that could potentially reduce costs and increase yields in pharmaceutical manufacturing, emphasizing the compound's relevance in drug development.

Wirkmechanismus

The mechanism of action of 2-Methylglutaronitrile involves its transformation into various derivatives through catalytic processes. For instance, during the hydrogenation process, the compound undergoes dehydrogenation to form intermediates like 3-methyltetrahydropyridine, which then dehydrogenates further to produce 3-picoline. The synergy between zinc and palladium sites in the catalyst enhances the efficiency of this transformation .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

MGN belongs to the aliphatic dinitrile family, which includes glutaronitrile (C₅H₆N₂), adiponitrile (C₆H₈N₂), and 3-pentenenitrile (C₅H₇N). The table below highlights key differences:

MGN’s branched structure (methyl group at C2) reduces symmetry compared to linear dinitriles like adiponitrile, influencing reactivity in catalytic processes .

Biocatalytic Conversions

MGN is regioselectively hydrolyzed by nitrilases to 4-cyanopentanoic acid, a precursor for 1,5-dimethyl-2-piperidone . In contrast:

- Adiponitrile is converted to 5-cyanovaleric acid, used in polyamide production .

- Succinonitrile (C₄H₄N₂) undergoes hydrolysis to succinic acid, a platform chemical for bioplastics .

Enzymes like Acidovorax facilis 72W show higher specificity for MGN than for bulkier dinitriles like 2-methyl-2-propylmalononitrile .

Pharmaceutical Precursors

MGN is a starting material for 3-methylpyridine (via catalytic hydrogenation), which is ammoxidized to nicotinamide . However, biocatalytic routes using 3-cyanopyridine (derived from 2-methyl-5-ethylpyridine) dominate industrial vitamin B3 production due to higher yields (>90%) and lower waste . MGN-based processes face challenges, such as low cyclization efficiency for nicotinic acid synthesis .

Electrolyte Performance

In lithium-ion batteries, MGN-based electrolytes (e.g., with LiFSI) enable graphite anode operation at 4.6V with improved stability . Glutaronitrile and adiponitrile are also used, but MGN’s lower viscosity enhances ion mobility .

Limitations and Competitiveness

- Yield Issues: MGN-derived 3-cyanopyridine achieves ≤50% yield, whereas 2-methyl-1,5-pentanediamine (2-MePDA) gives >70% .

- Thermal Stability : MGN decomposes at high temperatures, limiting its use in high-energy battery systems compared to adiponitrile .

Biologische Aktivität

2-Methylglutaronitrile (C6H8N2) is an organic compound primarily known as a by-product in the synthesis of adiponitrile, which serves as a precursor for various industrial applications including nylon production. This compound has garnered attention due to its potential biological activities and applications in the synthesis of pharmaceuticals and other bioactive compounds. This article reviews the biological activity of this compound, highlighting its chemical properties, metabolic pathways, and potential health implications.

- Chemical Formula : C6H8N2

- Molecular Weight : 124.14 g/mol

- Physical State : Colorless liquid

- Odor : Unpleasant

This compound is a chiral molecule, typically encountered as a racemate. It is produced through a series of hydrocyanation reactions from butadiene-rich feedstocks, resulting in a mixture that includes adiponitrile and other dinitriles .

Metabolic Pathways

Research indicates that this compound can undergo various metabolic transformations. It is known to be hydrolyzed by nitrilases to produce 2-methylglutaric acid, which is an important intermediate in several biochemical pathways . Additionally, it can be converted into bioactive compounds such as 3-methylpyridine and 3-methylpiperidine through partial hydrogenation processes .

Toxicological Studies

A significant aspect of the biological activity of this compound is its toxicological profile. Studies have shown that exposure to dinitriles can lead to cytotoxic effects in mammalian cells. For instance, a study examining the effects of various xenobiotics on MCF-7 breast cancer cells indicated that certain nitriles could disrupt cellular functions related to proliferation and oxidative stress. This suggests that compounds like this compound may contribute to genotoxicity under specific conditions .

Case Studies

-

Cellular Response to Nitriles :

- A study focused on the effects of a mixture of xenobiotics, including nitriles, on MCF-7 cells revealed alterations in metabolomic and transcriptomic profiles. The findings highlighted significant changes in pathways associated with cell cycle regulation and oxidative stress response upon exposure to these compounds, suggesting potential risks associated with environmental exposure to nitriles like this compound .

-

Comparative Toxicity Analysis :

- In another investigation, the toxicity of various nitriles was assessed using different cell lines. The results indicated that while some nitriles exhibited low toxicity at specific concentrations, prolonged exposure could lead to significant cellular damage and alterations in metabolic activities, emphasizing the need for further research on the safety profiles of these compounds .

Applications in Pharmaceuticals

Due to its ability to be transformed into various bioactive molecules, this compound has potential applications in pharmaceutical synthesis. For example, it can be utilized in the production of nicotinamide, an essential vitamin with significant biological roles including DNA repair and cellular metabolism .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylglutaronitrile, and what are the key experimental parameters affecting yield?

- Methodological Answer : 2-MGN is primarily synthesized as a byproduct of adiponitrile production via the Du Pont HMDA process, involving hydrocyanation of butadiene . To optimize yield, researchers should control reaction temperature (typically 80–120°C), catalyst selection (e.g., nickel-based catalysts), and stoichiometric ratios of hydrogen cyanide to butadiene. Impurities like 2-ethylsuccinonitrile (ESN) and adiponitrile (AdN) often co-occur, necessitating precise distillation protocols .

Q. How can researchers assess the solubility and stability of this compound in electrolyte formulations?

- Methodological Answer : Solubility in organic solvents (e.g., acetonitrile, dimethyl carbonate) should be tested via gravimetric analysis under inert atmospheres to prevent hydrolysis. Electrochemical stability is evaluated using cyclic voltammetry (CV) and linear sweep voltammetry (LSV) in a glovebox (<1 ppm O₂/H₂O). For example, 2-MGN exhibits stability up to 3.5 V vs. Li/Li⁺ in TEABF₄-based electrolytes, making it suitable for supercapacitors .

Advanced Research Questions

Q. What methodologies are used to evaluate 2-MGN's performance in high-voltage lithium-ion batteries?

- Methodological Answer : Researchers design carbonate-free electrolytes by blending 2-MGN with LiFSI (lithium bis(fluorosulfonyl)imide) and fluorinated co-solvents. Key metrics include:

- Cycling stability : Conduct 500+ charge-discharge cycles on NCM523/graphite cells at 4.6 V.

- Interfacial analysis : Use XPS and TEM to characterize SEI layers on graphite anodes.

- Safety : Perform accelerated rate calorimetry (ARC) to assess thermal runaway thresholds .

Q. How can catalytic pathways convert 2-MGN into value-added intermediates like 3-methylpyridine?

- Methodological Answer :

Hydrogenation : Reduce 2-MGN to 2-methylpentamethylenediamine using Raney nickel catalysts (H₂, 100–150°C, 5–10 MPa) .

Cyclization : Convert the diamine to 3-methylpiperidine via gas-phase dehydrogenation over Pt/Al₂O₃ catalysts (300–400°C) .

Dehydrogenation : Oxidize 3-methylpiperidine to 3-methylpyridine using V₂O₅-MoO₃ catalysts (air, 350°C) .

Q. What analytical techniques resolve contradictions in reported electrochemical stability data for 2-MGN?

- Methodological Answer : Discrepancies in stability windows (e.g., 3.5 V vs. 4.0 V) arise from trace water content or electrode materials. To validate:

- Perform Karl Fischer titration to quantify H₂O (<20 ppm).

- Compare CV results across Pt, glassy carbon, and Li metal working electrodes.

- Use DFT calculations to model solvent-Li⁺ interactions and predict decomposition pathways .

Q. Experimental Design & Data Analysis

Q. How should researchers design experiments to characterize 2-MGN’s purity and structural isomers?

- Methodological Answer :

- Chromatography : Use GC-MS with a polar capillary column (e.g., HP-INNOWax) to separate 2-MGN from ESN and AdN .

- Spectroscopy : Confirm identity via ¹H/¹³C NMR (δ ~2.4 ppm for CH₃, δ ~120 ppm for nitrile carbons) and FT-IR (ν ~2240 cm⁻¹ for C≡N) .

- Reference standards : Cross-validate with commercial 2-MGN (Sigma-Aldrich, ≥99%) and spiked samples .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in 2-MGN synthesis?

- Methodological Answer : Apply ANOVA to compare yields across 10+ batches. Use principal component analysis (PCA) to correlate impurity profiles (e.g., ESN/AdN ratios) with reaction parameters (temperature, catalyst loading). Report confidence intervals (95%) for reproducibility .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and ABEK respirators due to acute toxicity (LD₅₀ ~250 mg/kg, oral rat) .

- Ventilation : Use fume hoods for all procedures; monitor airborne CN⁻ with Draeger tubes.

- Waste disposal : Neutralize with alkaline hypochlorite solution before disposal .

Q. Advanced Applications

Q. How can 2-MGN enhance the mechanical stability of solid polymer electrolytes (SPEs)?

- Methodological Answer : Incorporate 2-MGN as a plasticizer in PVDF-HFP/LiTFSI matrices. Measure:

- Ionic conductivity : EIS at 25–80°C.

- Mechanical properties : Tensile testing (Young’s modulus >1 GPa).

- Cycle life : Test in LiFePO₄/Li cells at 1C rate .

Q. What computational tools predict 2-MGN’s solvent compatibility in novel electrolyte formulations?

- Methodological Answer : Use COSMO-RS simulations to calculate activity coefficients and miscibility gaps. Validate with Hansen solubility parameters (δD, δP, δH) derived from molecular dynamics (MD) trajectories .

Q. Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 269–271°C | |

| Density (25°C) | 0.95 g/mL | |

| Flash Point | >230°F | |

| Solubility in Water | Partially miscible | |

| Electrochemical Stability | 3.0–3.5 V vs. Li/Li⁺ |

Table 2 : Catalytic Systems for 2-MGN Conversion

| Reaction | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrogenation | Raney Ni | 100°C, 5 MPa H₂ | 2-Methylpentamethylenediamine | |

| Dehydrogenation | Pt/Al₂O₃ | 350°C, air | 3-Methylpyridine |

Eigenschaften

IUPAC Name |

2-methylpentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-6(5-8)3-2-4-7/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPLREPCQJZDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025612 | |

| Record name | 2-Methylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-2-methylglutaronitrile is an amber liquid. (NTP, 1992), Liquid, A colorless, odorless liquid; [ChemIDplus] Amber liquid; [CAMEO] Deep brown clear liquid; [MSDSonline] | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedinitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

257 to 266 °F at 10 mmHg (NTP, 1992) | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

259 °F (NTP, 1992), 98 °C | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.95 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0051 [mmHg], 0.0051 mm Hg at 25 °C | |

| Record name | 2-Methylpentanedinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid at ambient temperatures. | |

CAS No. |

4553-62-2, 28906-50-5 | |

| Record name | D,L-2-METHYLGLUTARONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4553-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004553622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylpentanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedinitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJX3MSL725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPENTANEDINITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.